molecular formula C12H16ClNO3 B2418683 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride CAS No. 2138274-19-6

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride

Cat. No. B2418683
CAS RN: 2138274-19-6
M. Wt: 257.71
InChI Key: LQVJLRDAGFSJCS-UHFFFAOYSA-N
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Description

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride, also known as 5-HTP (5-hydroxytryptophan), is a chemical compound that is naturally produced in the body. It has a molecular formula of C12H16ClNO3 and a molecular weight of 257.71 .

Scientific Research Applications

GABA Receptor Studies

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride has been studied for its interactions with GABA receptors. It has been found to show affinity for the GABAB receptor, indicating its potential as a useful tool in understanding the structure-activity relationships of central and peripheral baclofen receptors (Berthelot et al., 1987). Additionally, its analogues, such as 4-amino-3-benzo[b]furan-2-ylbutanoic acid and 4-amino-3-(5-methoxybenzo[b]furan-2-yl)butanoic acid, have also demonstrated interactions with GABAB receptors, contributing to an understanding of receptor binding and function (Hammond & Moy, 1992).

Antimicrobial and Antioxidant Studies

Research has also explored the antimicrobial and antioxidant activities of compounds structurally related to this compound. For example, a study involving the synthesis of 4H-3,1-benzoxazin-4-one derivatives bearing pyrazolyl moiety, closely related in structure, showed remarkable activity in antimicrobial and antioxidant screenings (Haneen et al., 2019).

Synthesis and Chemical Reactions

The compound has been a subject of interest in synthetic chemistry. Studies have focused on its synthesis and reactions, contributing to the development of new methodologies and understanding of chemical properties. For instance, an improved synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, a structurally similar compound, was investigated, highlighting advancements in synthesis techniques (Deng Yong, 2010).

Enzyme Inhibition Studies

The compound and its derivatives have been used in enzyme inhibition studies. For example, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which include structural elements of this compound, were synthesized and found to be potent inhibitors of the urease enzyme, suggesting their potential as therapeutic agents (Nazir et al., 2018).

Pharmaceutical Applications

The compound's analogs have been investigated for their potential in pharmaceutical applications. For example, studies on the synthesis of dronedarone hydrochloride, which shares a similar benzofuran structure, indicate the compound's relevance in the development of new medications (Zhan Feilong, 2011).

properties

IUPAC Name

4-amino-3-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c13-7-10(6-12(14)15)8-1-2-11-9(5-8)3-4-16-11;/h1-2,5,10H,3-4,6-7,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVJLRDAGFSJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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